molecular formula C7H14Cl2N4O B1204004 Glycylhistamine CAS No. 69449-18-9

Glycylhistamine

Cat. No.: B1204004
CAS No.: 69449-18-9
M. Wt: 241.12 g/mol
InChI Key: ZMGBVGSXYKACOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycylhistamine is a histamine-derived compound supplied strictly for research purposes. It is not intended for diagnostic or therapeutic use. Histamine is a biogenic amine that plays a central role in local immune responses, regulating physiological function in the gut, and acting as a neurotransmitter . It is a potent mediator of allergic and inflammatory reactions, with effects including vasodilation, increased vascular permeability, bronchoconstriction, and gastric acid secretion . Histamine exerts its effects by binding to four known G-protein-coupled receptors (H1R, H2R, H3R, H4R) . Research into histamine and its analogs, such as this compound, is valuable for immunology and neuropharmacology. Studies on related histidine-containing peptides (e.g., GHK, carnosine) show these compounds can have metal-chelating, antioxidant, and cytoprotective properties, protecting cells from oxidative stress and metal-induced toxicity . The structural modification with a glycyl group in this compound may influence its receptor binding affinity, metabolic stability, or functional activity compared to native histamine, making it a compound of interest for investigating histaminergic pathways. Researchers can use this compound to probe the intricacies of histamine receptor biology and its role in various physiological and pathophysiological processes. HANDLING NOTES: For use by qualified researchers only. Not for human or animal consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

69449-18-9

Molecular Formula

C7H14Cl2N4O

Molecular Weight

241.12 g/mol

IUPAC Name

2-amino-N-[2-(1H-imidazol-5-yl)ethyl]acetamide;dihydrochloride

InChI

InChI=1S/C7H12N4O.2ClH/c8-3-7(12)10-2-1-6-4-9-5-11-6;;/h4-5H,1-3,8H2,(H,9,11)(H,10,12);2*1H

InChI Key

ZMGBVGSXYKACOZ-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CCNC(=O)CN.Cl.Cl

Canonical SMILES

C1=C(NC=N1)CCNC(=O)CN.Cl.Cl

Other CAS No.

69449-18-9

Synonyms

glycylhistamine

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for Glycylhistamine

The synthesis of this compound, like other peptides, can be achieved through two primary methodologies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). Each approach presents distinct advantages and challenges.

Solution-Phase Synthesis:

This classical method involves the stepwise coupling of protected amino acids in a homogenous solution. For this compound, this would typically involve the coupling of a protected glycine (B1666218) derivative with a protected histidine derivative, followed by deprotection steps.

A common approach utilizes carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl group of the N-protected glycine. This activated species then reacts with the amino group of the C-terminally protected histidine. Protecting groups are essential to prevent unwanted side reactions. For instance, the α-amino group of glycine is often protected with a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group, while the carboxyl group of histidine can be protected as a methyl or benzyl ester. The imidazole (B134444) side chain of histidine also requires protection, often with a trityl (Trt) or tosyl (Tos) group, to prevent side reactions.

While solution-phase synthesis allows for the purification of intermediates at each step, which can lead to a highly pure final product, it is generally more time-consuming and labor-intensive, especially for longer peptides. For a simple dipeptide like this compound, it offers a viable and well-established route.

Method Coupling Reagents Common Protecting Groups Advantages Disadvantages
Solution-PhaseDCC, EDC, HOBt, HATUBoc, Fmoc (N-terminus); Methyl/Benzyl esters (C-terminus); Trt, Tos (Histidine side chain)High purity of final product, scalable.Time-consuming, labor-intensive, potential for lower yields with longer peptides. creative-peptides.comneulandlabs.com
Solid-PhaseHBTU, HCTU, PyBOPFmoc (N-terminus); Rink amide, Wang resins (C-terminus); Trt, MBom (Histidine side chain)Rapid, automatable, easier purification. nih.govuci.edunih.govPotential for incomplete reactions, aggregation, and lower purity for complex sequences. neulandlabs.com

Solid-Phase Peptide Synthesis (SPPS):

Developed by R.B. Merrifield, SPPS has become the standard method for peptide synthesis due to its efficiency and amenability to automation. nih.gov In this technique, the C-terminal amino acid (histidine) is anchored to an insoluble polymer resin. The peptide chain is then assembled in a stepwise manner by the sequential addition of N-protected amino acids (glycine).

The most common strategy is Fmoc-based SPPS. nih.gov Here, the N-terminus of the growing peptide chain is protected by the base-labile Fmoc group. Each cycle of amino acid addition involves the deprotection of the Fmoc group with a base, typically piperidine, followed by the coupling of the next Fmoc-protected amino acid. The side chain of histidine is also protected, with groups like trityl (Trt) or N(π)-methyl-trityl (Mtt) being common choices to prevent racemization and other side reactions. nih.gov Upon completion of the synthesis, the peptide is cleaved from the resin, and all protecting groups are removed simultaneously, usually with a strong acid such as trifluoroacetic acid (TFA).

SPPS offers significant advantages in terms of speed and ease of purification, as excess reagents and by-products are simply washed away after each step. creative-peptides.com

Approaches to this compound Analogs and Pseudo-peptidic Derivatives

The generation of this compound analogs and pseudo-peptidic derivatives is a key strategy for structure-activity relationship (SAR) studies, aiming to improve properties such as potency, selectivity, and metabolic stability.

Analogs with Modified Amino Acid Residues:

Modifications can be introduced at either the glycine or the histamine (B1213489) residue. For instance, N-substituted glycine analogs can be synthesized to explore the impact of substituents on the peptide's conformation and receptor interactions. These modifications can be introduced by using N-substituted glycine building blocks in the synthesis.

Similarly, the histamine moiety can be altered. Analogs with substitutions on the imidazole ring or modifications to the ethylamine (B1201723) side chain have been synthesized to probe the requirements for biological activity. nih.gov For example, N-substituted 4-aminoethylimidazoles have been prepared as histamine analogs. nih.gov

Pseudo-peptidic Derivatives:

The synthesis of these derivatives often requires specialized chemical strategies. For example, the synthesis of peptidomimetics with altered backbones can be achieved through solid-phase organic synthesis. researchgate.net Glycine-amidine-based oligomers, known as peptidines, represent another class of peptidomimetics that can be assembled using both solution- and solid-phase protocols. researchgate.net

Strategies for Isotopic Labeling in Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating the mechanisms of action, metabolic pathways, and pharmacokinetic properties of peptides. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated into the this compound structure.

Deuterium (²H) Labeling:

Deuterium can be introduced at specific positions within the this compound molecule. For the histidine residue, the C2 position of the imidazole ring is a common site for deuteration. This can be achieved by incubating the peptide in heavy water (D₂O) under controlled temperature and pH conditions. nih.govdoaj.orgnih.govhaverford.edu This site-specific labeling allows for the investigation of the role of this particular proton in biological interactions using techniques like Raman spectroscopy. nih.govhaverford.edu

Carbon-13 (¹³C) Labeling:

¹³C labeling is valuable for nuclear magnetic resonance (NMR) studies and mass spectrometry-based metabolic flux analysis. ¹³C-labeled glycine, particularly at the C1 position, is commercially available and can be readily incorporated during peptide synthesis. medchemexpress.comisotope.com This allows for the tracking of the glycine backbone in biological systems.

Nitrogen-15 (¹⁵N) Labeling:

¹⁵N labeling provides a sensitive probe for studying the peptide bond and its interactions. nih.gov50megs.com Peptides can be uniformly or selectively labeled with ¹⁵N. For selective labeling, ¹⁵N-labeled amino acids can be used in the synthesis. For example, differential ¹⁴N/¹⁵N-labeling at the N-terminus can be used to facilitate de novo peptide sequencing by mass spectrometry. nih.gov Isotope-edited NMR experiments on ¹⁵N-labeled peptides can provide detailed information about the structure and dynamics of the peptide backbone. stanford.edu

Isotope Typical Labeled Position Application Key Findings/Techniques
Deuterium (²H)C2 of Histidine imidazole ringProbing protonation state and role in interactions.Raman spectroscopy can precisely determine the pKa of the histidine residue. nih.govhaverford.edu
Carbon-13 (¹³C)C1 of GlycineNMR structural studies, metabolic flux analysis.¹³C-labeling at the C-terminal carboxylic group can lead to a long spin-lattice relaxation time (T1), which is beneficial for hyperpolarized in vivo studies. chemrxiv.org
Nitrogen-15 (¹⁵N)Amide bond nitrogenStudying peptide bond structure and dynamics.Isotope-edited NMR can be used to measure site-specific amide exchange rates, providing insights into hydrogen bonding. stanford.edu

Coordination Chemistry and Metal Ion Interactions of Glycylhistamine

Thermodynamic Characterization of Metal Complex Formation

The formation of a metal complex in solution is a dynamic equilibrium, and its stability is a critical factor in understanding its potential behavior and applications. The thermodynamic characterization of glycylhistamine's interactions with metal ions provides a quantitative measure of the strength of these bonds.

Determination of Stability Constants

The stability constant (or formation constant) of a complex is the equilibrium constant for the reaction between a metal ion and a ligand to form the complex. wikipedia.org A higher stability constant indicates a stronger interaction and a more stable complex. gcnayanangal.com The stability of metal complexes is influenced by factors such as the nature of the metal ion and the ligand. gcnayanangal.com

Table 1: Stability Constants (log K) for selected this compound-Metal Complexes

Metal Ion Complex Species Log K Reference
Co(II) CoL - nih.gov
Co(II) CoL₂ - nih.gov

pH-Metric Investigations of Protonation and Complexation Equilibria

Potentiometric titrations, specifically pH-metry, are a powerful technique to study the protonation of a ligand and the subsequent formation of metal complexes in solution. tsijournals.comjournalijar.comjocpr.comresearchgate.net By monitoring the pH of a solution containing the ligand as a function of added acid or base, both with and without a metal ion, detailed information about the equilibria can be obtained. iupac.org This method allows for the determination of protonation constants of the ligand and the stability constants of the metal complexes. journalijar.comjocpr.com

Spectroscopic and Structural Elucidation of Metal Complexes

While thermodynamic data provides insight into the stability of complexes, spectroscopic techniques are indispensable for understanding their three-dimensional structure and the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Metal Coordination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. numberanalytics.com For metal complexes, NMR can provide detailed information about which atoms of the ligand are involved in coordination with the metal ion. numberanalytics.commdpi.com Changes in the chemical shifts of the ligand's protons or carbons upon complexation can pinpoint the binding sites. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically suited for studying species with unpaired electrons, such as complexes of paramagnetic metal ions like copper(II). otka-palyazat.hucardiff.ac.uk EPR spectra provide valuable information about the geometry of the metal's coordination sphere and the nature of the metal-ligand bonds. mdpi.comrsc.org

For copper(II) complexes, the EPR spectrum can distinguish between different coordination environments. mdpi.com The g-values and hyperfine coupling constants obtained from the spectra can indicate, for example, a square planar or a trigonal bipyramidal geometry around the copper(II) ion. mdpi.comcardiff.ac.uk In studies of copper(II) complexes with peptides containing histidine, EPR spectroscopy has been used to identify the different complex species present at various pH values. mdpi.com The analysis of the EPR parameters can suggest the types of atoms coordinating to the copper ion, such as a CuN₄ or CuN₂O₂ chromophore. mdpi.com

Table 2: Representative EPR Parameters for a Cu(II)-Peptide Complex | Complex Species | g|| | A|| (G) | g⊥ | Coordination Environment | Reference | |---|---|---|---|---|---|---| | Cu-GFH | 2.20 | 180 | 2.05 | Square planar CuN₄ | mdpi.com | Note: This table shows data for a related peptide, glycyl-L-phenylalanyl-L-histidine (GFH), to illustrate the type of data obtained from EPR studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule or complex. bath.ac.ukethz.ch For transition metal complexes, the absorption of UV or visible light often corresponds to the excitation of d-electrons. libretexts.org The position and intensity of the absorption bands in a UV-Vis spectrum can provide information about the coordination geometry of the metal ion and the nature of the ligands. ekb.egspectroscopyonline.com

Computational Chemistry Approaches (e.g., Density Functional Theory, DFT) for Structural Validation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for validating the structures of metal-glycylhistamine complexes. a2bchem.comresearchgate.net These theoretical methods provide insights into the electronic structure, bonding, and geometric parameters of the coordinated species, complementing experimental data from techniques like X-ray crystallography. aablocks.comresearchgate.net

DFT calculations are employed to predict the most stable conformations of this compound complexes and to understand the nature of the metal-ligand bonds. For instance, studies on related histamine (B1213489) complexes have utilized DFT to investigate structural properties and non-covalent interactions within supramolecular structures. researchgate.net These computational approaches can also elucidate the influence of factors like pH on the complex's structure and photophysical properties. a2bchem.com The accuracy of DFT in calculating spectroscopic parameters, such as NMR chemical shifts, further aids in the structural characterization of these complexes in solution. uzh.ch By modeling the interactions between the metal center and the donor atoms of this compound (the amino group, the deprotonated amide nitrogen, and the imidazole (B134444) nitrogen), DFT can predict coordination geometries and bond lengths, which are crucial for understanding the reactivity and function of these complexes.

Specific Metal Ion Interactions

Copper(II) (Cu(II)) Complexation Dynamics

The interaction between this compound and copper(II) ions is of significant interest due to the biological relevance of copper-peptide interactions. uct.ac.zanih.gov this compound, like other histidine-containing dipeptides, demonstrates a high affinity for Cu(II) ions. nih.govresearchgate.net The complexation involves multiple potential donor atoms: the primary amino group, the peptide nitrogen (which can be deprotonated), and the two nitrogen atoms of the imidazole ring.

The coordination of Cu(II) to dipeptides is a dynamic process influenced by pH. rsc.org In ternary systems involving a dipeptide like this compound, the amide-deprotonated form of the dipeptide can act as a bidentate ligand. rsc.org Studies on similar systems, such as Cu(II) with histidine, show that various coordination modes are possible, including histamine-like binding. nih.govresearchgate.net Spectroscopic and potentiometric studies reveal that the specific geometry and stoichiometry of the complex (e.g., ML, ML₂, where M is the metal and L is the ligand) can change with the solution conditions. researchgate.net The resulting complexes often exhibit square planar or distorted square pyramidal geometries, with the coordination sphere being completed by water molecules or other ligands. rsc.org

Table 1: Coordination Behavior of Cu(II) with Dipeptides

Complex Type Dipeptide Coordination Description
CuABH / CuAB Bidentate Coordination via the terminal amino group and the adjacent amide oxygen, forming a five-membered chelate ring. rsc.org

Nickel(II) (Ni(II)) Complexation and Coordination Geometries

Nickel(II) is a transition metal known for forming complexes with various coordination geometries, most commonly octahedral and square planar. mdpi.comchemijournal.com The coordination of Ni(II) with peptide ligands like this compound is crucial for understanding its potential role in bioinorganic chemistry. uct.ac.za

When Ni(II) coordinates with ligands containing multiple nitrogen and oxygen donor atoms, such as this compound, it typically forms hexa-coordinated complexes. mdpi.comchemijournal.com These complexes often adopt a distorted octahedral geometry, with the ligand acting as a multidentate chelate and water molecules occupying the remaining coordination sites. mdpi.com The specific geometry is determined by the ligand's structure and the reaction conditions. For example, studies on Ni(II) complexes with other N-donor ligands show that the coordination sphere can consist of three nitrogen atoms from the organic ligand and three water molecules, resulting in a distorted octahedron. mdpi.com The coordination number and geometry are key determinants of the complex's magnetic and electronic properties. chemijournal.comlibretexts.org

Table 2: Common Geometries of Ni(II) Complexes

Coordination Number Geometry Example
4 Square Planar [NiCl₄]²⁻ libretexts.org
4 Tetrahedral [Ni(CO)₄] libretexts.org
5 Trigonal Bipyramidal [CoCl₅]²⁻ (Illustrative for 5-coordination) libretexts.org

Cobalt(II) (Co(II)) Complexation and Oxygen-Carrying Properties

The cobalt(II) complexes of this compound are particularly noteworthy for their ability to reversibly bind molecular oxygen, a property that makes them functional mimics of oxygen-carrying proteins. acs.orgacs.orgnih.gov This function is highly dependent on the coordination environment provided by the this compound ligand.

Studies combining pH-metric, spectrophotometric, and NMR methods have shown that the Co(II)-glycylhistamine system forms various complex species in aqueous solution. acs.orgacs.orgnih.gov In the presence of oxygen, dimeric µ-peroxo or µ-peroxo-µ-hydroxo bridged complexes are formed. acs.org Unlike in the simpler Co(II)-histamine system, where the active species in oxygen uptake is primarily the CoL₂ complex, with this compound (a pseudopeptide), both CoLH₋₁ and CoL₂H₋₁ complexes (where H₋₁ denotes a deprotonated amide) can bind oxygen. acs.orgnih.gov This deprotonated amide nitrogen plays a crucial role in stabilizing the oxygenated complex. acs.orgacs.orgnih.gov The resulting oxygen-carrying species can exist in several stereoisomeric forms. acs.orgnih.gov

Table 3: Oxygen-Carrying Cobalt(II) Complexes of this compound

Complex Species Oxygen Uptake Activity Key Feature
CoL₂ Active Similar to the Co(II)-histamine system. acs.orgnih.gov
CoLH₋₁ Active Unique to pseudopeptide ligands like this compound. acs.orgnih.gov

Biomimetic Studies of this compound-Metal Interactions

Modeling Metal Binding Sites in Proteins (e.g., Amyloid-beta, Serum Albumin)

This compound-metal complexes serve as valuable models for studying metal-protein interactions, which are implicated in various physiological and pathological processes, including Alzheimer's disease. u-szeged.huresearchgate.net

Amyloid-beta (Aβ): The aggregation of the amyloid-beta peptide is a key event in Alzheimer's disease, and this process is known to be influenced by metal ions like copper, zinc, and iron. researchgate.netmdpi.com Metal complexes are being designed to interact with Aβ and modulate its aggregation. nih.govnih.gov this compound, with its imidazole and amino-terminal binding sites, can mimic the N-terminal metal-binding domain of Aβ. acs.org Studies using this compound-metal complexes can thus provide insights into how metal ions coordinate to Aβ and how this interaction might be targeted therapeutically. For instance, octahedral cobalt complexes have been shown to inhibit Aβ aggregation through a dual-binding mode involving both metal coordination and π-π stacking. nih.gov

Serum Albumin: Serum albumin is the primary transport protein for many substances in the blood, including metal ions and various drugs. researchgate.netnih.gov The N-terminus of human serum albumin is a well-known metal-binding site, accommodating ions like Cu(II) and Ni(II). uct.ac.za this compound-metal complexes are used to model this binding site and to study the pharmacokinetics of metal-based drugs. researchgate.netbiointerfaceresearch.com The interaction of these complexes with albumin can be investigated using spectroscopic and molecular docking techniques to determine binding constants and identify the specific binding domains on the protein. researchgate.netbiointerfaceresearch.com

This compound, a pseudopeptide combining glycine (B1666218) and histamine, presents multiple donor sites for metal ion coordination. Its structure, featuring a terminal amino group (–NH₂), a peptide amide group (–CONH–), and an imidazole ring from the histamine moiety, allows it to act as an effective chelating agent for various transition metal ions. vulcanchem.com The coordination behavior is significantly influenced by factors such as pH, which dictates the protonation state of the ligand's functional groups, and the nature of the metal ion involved.

Studies have demonstrated that this compound typically acts as a tridentate ligand, coordinating with metal ions like copper(II), nickel(II), cobalt(II), and zinc(II). acs.orgrsc.org The primary binding sites are the nitrogen atom of the terminal amino group, the deprotonated nitrogen atom of the amide linkage, and the N3 nitrogen atom of the imidazole ring. rsc.org This coordination mode results in the formation of stable five- and six-membered chelate rings. For instance, research on copper(II) and nickel(II) complexes with similar pseudotetrapeptides ending in histamine reveals a {NH₂, 2 × N(amide), N(im)} macrochelate structure at physiological pH. nih.gov The stability of these complexes is a critical aspect of their chemistry, with stability constants having been determined for various species through potentiometric titrations. acs.org

In certain conditions, particularly at higher pH and with specific metal ions like nickel(II), this compound can form polynuclear complexes, where the imidazole ring bridges two metal centers. rsc.org Spectroscopic and pH-metric studies on cobalt(II) complexes have also shown the formation of various monomeric and deprotonated species, as well as oxygen-carrying binuclear complexes. acs.orgacs.orgnih.gov The formation of these diverse species underscores the versatile coordinating ability of this compound.

Influence of Amino Acid Side Chains on Metal Coordination Shielding

The concept of metal coordination shielding involves the arrangement of amino acid side chains around a metal center, which can protect the metal ion from interactions with the solvent or other molecules. mdpi.com This shielding can enhance the stability of the metal complex. vulcanchem.com In this compound, the "side chains" originating from its constituent parts—the hydrogen atom from the glycine residue and the imidazolethyl group from the histamine residue—play distinct roles in influencing the geometry and stability of its metal complexes.

The glycine residue's side chain is merely a hydrogen atom. iupac.org This minimalistic structure offers negligible steric hindrance, allowing metal ions relatively unobstructed access to the primary coordination sites of the terminal amino group and the adjacent amide nitrogen. This lack of a bulky side chain is a significant factor in the coordination kinetics and the resulting geometry of the complex.

Conversely, the side chain of the histamine moiety—the flexible ethyl group connected to the imidazole ring—is of paramount importance for shielding. The imidazole ring itself is a primary coordination site. rsc.orgresearchgate.net The flexibility of the ethyl linker allows this aromatic ring to adopt conformations that can effectively shield the metal's coordination plane. Research on metal complexes of other histidine-containing peptides has shown that aromatic side chains can arrange themselves to create a hydrophobic barrier, shielding the metal center from attack by water molecules. mdpi.com This shielding effect is crucial for stabilizing the complex. NMR studies on related peptide complexes have provided evidence for this phenomenon, showing how the protons of side chain residues near the coordination site are affected, indicating their spatial proximity and shielding role. mdpi.com

The stability of the resulting metal complex is a quantifiable outcome of these structural arrangements. By comparing the stability constants of this compound complexes with those of structurally related peptides, the influence of the side chain can be inferred. For example, studies comparing this compound with sarcosylhistamine (which has an N-methylated glycine residue) show differences in the formation of oligomeric species, highlighting the role of even small changes in the residue preceding the histamine. rsc.orgacs.org The deprotonated amide nitrogen in this compound's pseudopeptide structure has also been shown to have a stabilizing effect in its oxygenated cobalt(II) complexes. nih.gov

Interactive Data Table: Stability Constants of this compound Metal Complexes

Complex SpeciesCo(II)Ni(II)
MLH 8.8710.32
ML 4.916.40
MLH-1 -3.96-1.50
ML2 8.2311.45
ML2H-1 -0.632.59
Data sourced from potentiometric studies. acs.org The notation H-1 indicates a deprotonated species.

Interactive Data Table: Research Findings on Side Chain Influence

This table summarizes key research findings regarding the influence of this compound's side chains on metal coordination.

Metal IonTechnique(s) UsedKey FindingImplication for ShieldingReference(s)
Ni(II) pH-metry, NMR SpectroscopyFormation of a 3N complex {amino(N), amide(N), Im(N3)}. At pH > 9, polynuclear species form via imidazole bridging.The flexible histamine side chain facilitates both chelation and bridging, which can shield the metal centers within a larger structure. rsc.org
Co(II) pH-metry, Spectrophotometry, NMR SpectroscopyForms multiple oxygen-carrying species. The deprotonated amide nitrogen stabilizes the oxygenated complexes.The specific conformation adopted by the ligand, including the histamine side chain, is crucial for both oxygen binding and the stability of the resulting complex. acs.orgnih.gov
Zn(II) Potentiometry, 13C & 14N NMRMetal coordination reverses the tautomeric preference of the imidazole ring compared to the free ligand.The histamine side chain's electronic properties and conformation are actively altered upon coordination, directly influencing the metal-ligand bond and overall complex structure. rsc.org
Ni(II) General NMR studies on peptidesSide chains of residues near the binding site can arrange to shield the metal from attack by water, increasing complex stability.Provides a general model where the histamine side chain in this compound likely provides a shielding function, contributing to the observed stability of its Ni(II) complexes. mdpi.com

Biological Activities and Mechanistic Investigations of Glycylhistamine

Investigations into Radioprotective Mechanisms

Glycylhistamine, a dipeptide analog of histamine-terminal peptides found in bee venom, has been the subject of research for its potential as a radioprotective agent. scielo.br Investigations have sought to understand the mechanisms by which this compound may shield biological systems from the damaging effects of ionizing radiation. The radioprotective action of chemical substances has been a significant area of research since 1949, with the goal of reducing radiation-induced damage and mortality. scielo.br While various mechanisms have been proposed for radioprotectors in general, including free radical scavenging, hydrogen donation, and the induction of tissue hypoxia, the specific pathways for this compound are still under investigation. scielo.br

Free Radical Scavenging Capabilities

A primary mechanism by which ionizing radiation damages biological tissues is through the generation of free radicals. scielo.br These highly reactive oxygen species (ROS) can cause widespread oxidative damage to crucial cellular components like DNA, proteins, and lipids. bmrcbd.org The ability to scavenge these free radicals is a key characteristic of many effective radioprotective agents. researchgate.netirb.hr

The chemical structure of this compound, particularly the presence of the imidazole (B134444) ring from the histamine (B1213489) moiety, suggests it may possess free radical-scavenging capabilities. vulcanchem.comuniv-lorraine.fr The imidazole group can participate in redox reactions, potentially neutralizing free radicals and mitigating oxidative stress. univ-lorraine.fr While direct studies quantifying the specific DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging activity of this compound are not extensively detailed in the available literature, the principle is well-established for similar phenolic and heterocyclic compounds. bmrcbd.orgirb.hr The mechanism suggests that agents like this compound could be oxidized by free radicals, forming stable compounds that prevent further harmful reactions with vital cellular components. scielo.br

Modulation of Cellular Metabolism in Response to Ionizing Radiation

Ionizing radiation significantly alters cellular metabolism. rjonco.com It can upregulate processes like glutamine metabolism, which, while providing energy, also generates more ROS, potentially leading to a feedback loop of cellular damage. nih.gov Radiation exposure is also known to reprogram glycolysis and increase the pentose (B10789219) phosphate (B84403) pathway (PPP), shifting the cell into an anabolic state that can influence its response to damage. vcu.edu

A plausible, though not yet directly demonstrated, radioprotective mechanism for this compound could involve the modulation of these metabolic shifts. By influencing key metabolic pathways, a radioprotective agent could potentially counteract the radiation-induced metabolic reprogramming that contributes to cellular injury. rjonco.comvcu.edu For instance, by mitigating the metabolic stress and ROS production associated with altered glutamine metabolism or glycolysis, this compound could help maintain cellular homeostasis and improve survival post-irradiation. nih.gov However, specific research linking this compound to the modulation of these particular metabolic pathways in response to ionizing radiation is needed to substantiate this hypothesis.

Effects on Hematopoietic System Stimulation

The hematopoietic system, responsible for creating blood cells, is highly sensitive to radiation and its recovery is critical for survival after radiation exposure. unesp.brwikipedia.org One of the most significant proposed radioprotective mechanisms for bee venom and its components is the stimulation of the hematopoietic system. scielo.brunesp.br This stimulation can lead to an increased number of hematopoietic stem cells, aiding in the regeneration of the blood and immune systems following radiation-induced damage. unesp.brfrontiersin.org

As an analog of peptides found in bee venom, this compound has been investigated for similar effects. scielo.br Studies have shown that this compound confers significant radioprotection in mammals. Research by Peck et al. demonstrated that this compound afforded notable protection against a semi-lethal dose of ionizing radiation. scielo.br The strongest protection was observed when administered 24 hours prior to irradiation, suggesting the mechanism is not direct radical scavenging at the time of exposure but rather the induction of a physiological change, such as stimulating the hematopoietic system. scielo.brunesp.br This is consistent with the action of other biostimulants that require a pre-treatment period to be effective. scielo.br

Radioprotective Efficacy of this compound

Data from studies on the survival of mammals following exposure to ionizing radiation, with and without this compound pre-treatment. scielo.br

Treatment GroupAdministration RouteTime Before IrradiationSurvival Rate
This compoundIntraperitoneal (i.p.)30 minutes60%
This compound DihydrochlorideSubcutaneous (s.c.)24 hours75%
Whole Bee Venom (2.75 mg/kg)Subcutaneous (s.c.)24 hours60%

Contributions to DNA Damage Repair Pathways

Ionizing radiation causes severe DNA damage, including single-strand and double-strand breaks (DSBs). bellbrooklabs.com The ability of a cell to repair this damage is fundamental to its survival. The DNA Damage Response (DDR) is a complex network of signaling pathways that detects DNA lesions and activates repair mechanisms such as Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Homologous Recombination (HR). bellbrooklabs.comnih.gov

Enhancing the efficiency of these DNA repair pathways is a potential mechanism for radioprotection. frontiersin.org Some natural compounds have been shown to improve the radiosensitivity of cancer cells by inhibiting DNA damage repair, while in healthy cells, enhancing these pathways could be protective. frontiersin.orgnih.gov While it is hypothesized that effective radioprotectors may contribute to the fidelity or speed of DNA repair, direct evidence showing that this compound specifically participates in or upregulates these pathways has not been extensively documented in the reviewed literature. Further research is required to determine if this compound's protective effects are linked to an enhanced DNA damage response.

Other Biological Interactions and Functional Hypotheses

Beyond its potential radioprotective mechanisms, the chemical structure of this compound suggests other biological activities, primarily related to its ability to interact with metal ions.

Role in Chelating Biologically Relevant Metal Ions

The structure of this compound, which combines a glycine (B1666218) residue with a histamine molecule, provides multiple potential coordination sites for metal ions. vulcanchem.com The imidazole ring of the histamine moiety, along with the terminal amino group and amide nitrogen, makes this compound a potent chelating agent for various biologically significant metal ions. vulcanchem.commdpi.com Chelation is the formation of multiple coordinate bonds between an organic molecule and a central metal ion, effectively sequestering the ion. numberanalytics.com

Studies on this compound and similar histamine-containing peptides have demonstrated this metal-binding capability. vulcanchem.comnih.govrsc.org The imidazole nitrogen is often a primary anchor for coordination with metal ions. nih.gov The specific geometry and stability of the resulting metal complexes can vary depending on the metal ion and the pH of the environment, which affects the protonation state of the molecule. vulcanchem.comacs.org This chelating property is significant, as it suggests this compound could influence the biological activity of metalloenzymes or modulate the concentrations of free metal ions. rsc.org

Inferred Metal Ion Coordination by this compound

Based on studies of similar histamine-containing pseudopeptides. vulcanchem.comnih.gov

Metal IonProbable Coordination SitesExpected Complex Geometry
Copper (Cu(II))Terminal amino group, amide nitrogen, imidazole N³Square planar
Nickel (Ni(II))Terminal amino group, amide nitrogen, imidazole N³pH-dependent geometry
Cobalt (Co(II))Terminal amino group, imidazole nitrogenMacrochelate coordination
Zinc (Zn(II))Terminal amino group, imidazole nitrogenTetrahedral

Potential as an Endogenous Regulatory Molecule (Hypothetical)

This compound, a unique pseudopeptide composed of glycine and histamine, presents an intriguing case for a potential endogenous regulatory molecule. vulcanchem.com Its structure, which combines an amino acid and a biogenic amine, along with its distinct chemical properties, suggests it could play a role in various physiological processes. vulcanchem.com While direct evidence of its synthesis and specific regulatory functions in vivo remains to be fully elucidated, several lines of research support the hypothesis that this compound could act as a modulator in cellular signaling and homeostasis.

The primary basis for this hypothesis lies in its structural characteristics and chemical reactivity. The presence of the imidazole ring from the histamine moiety and the glycine component gives this compound significant functional capabilities. vulcanchem.com These include robust metal-binding capacity and pH-dependent activity, which are hallmarks of many regulatory molecules.

Modulation of Metal Ion Homeostasis and Signaling

A significant body of research points to this compound's potent ability to chelate various metal ions. Studies have demonstrated its interaction with several physiologically relevant divalent cations. This suggests a hypothetical role in metal ion transport, storage, or in the modulation of metalloprotein function. The imidazole group is a key player in this activity, and the specific coordination chemistry with different metals could underpin diverse biological functions. vulcanchem.com

Investigations have detailed the formation of stable complexes with several metal ions:

Copper (Cu(II)) and Nickel (Ni(II)): At physiological pH, this compound is thought to form predominant species with four nitrogen coordination sites, creating stable complexes. vulcanchem.comrsc.org This interaction is significant, as copper is a critical cofactor in numerous enzymes, and nickel, while its essentiality in humans is debated, does interact with specific cellular components. mdpi.com

Cobalt (Co(II)): Complex formation with Cobalt(II) has been studied, particularly in the context of oxygen-carrying capabilities, similar to related histidine-containing compounds. acs.orgresearchgate.net

Zinc (Zn(II)): this compound interacts with Zinc(II), a crucial ion for the function of a vast number of enzymes and transcription factors. researchgate.net Studies on related compounds show that zinc complexation can influence the tautomeric state of the imidazole ring, suggesting a mechanism for modulating molecular interactions. researchgate.net

A compelling hypothesis is that a metal-Glycylhistamine complex, rather than the peptide alone, could be the active signaling entity. For instance, research on the Ni(II)-Aβ₅₋₉ complex, which has a histidine residue, showed it could potentially serve as a receptor for phosphate species, with interactions causing significant changes in the metal's redox properties. acs.org This raises the possibility that a Ni(II)-Glycylhistamine complex could function as a sensor or transducer in phosphate-dependent signaling pathways. acs.org

Table 1: Investigated Metal Ion Interactions with this compound
Metal IonObserved Interaction/ComplexPotential Significance (Hypothetical)Reference
Copper (Cu(II))Forms stable complexes; involved in anti-inflammatory studies of copper-peptide complexes.Modulation of copper-dependent enzymes; transport/storage of copper. vulcanchem.comrsc.orguct.ac.za
Nickel (Ni(II))Forms stable 4N complexes; potential to act as a receptor for phosphates when complexed.Role in nickel homeostasis or toxicity; potential metal-dependent signaling. vulcanchem.comrsc.orgmdpi.comacs.org
Cobalt (Co(II))Forms complexes studied for oxygen-carrying capacity.Modulation of hypoxia-related responses or redox signaling. acs.orgresearchgate.net
Zinc (Zn(II))Forms complexes; influences imidazole tautomeric state.Regulation of zinc-finger proteins or metalloenzymes. researchgate.net

pH-Dependent Regulation

The imidazole ring of the histamine component in this compound typically has a pKₐ value between 6 and 7. vulcanchem.com This property makes the molecule highly sensitive to the small fluctuations in pH that occur under physiological conditions. The protonation state of the imidazole ring can dramatically alter this compound's conformation, its ability to bind metal ions, and its potential interactions with receptor binding sites. vulcanchem.com This pH-dependent behavior could serve as a switch, activating or deactivating its regulatory function in specific cellular compartments or in response to metabolic changes, such as the localized acidosis associated with inflammation or intense metabolic activity.

Role in Cellular Stress Responses

Another hypothetical function for this compound is as a mediator in cellular defense and repair mechanisms, particularly in response to oxidative stress. Studies have identified this compound, an analog of terminal peptides found in bee venom, as a potential radioprotective agent. scielo.brtandfonline.com Research suggests that its protective effects, observed both in vitro and in vivo, may stem from the stimulation of the hematopoietic system. scielo.brunesp.br This implies a regulatory role in the proliferation and differentiation of blood stem cells, a critical process for recovery from radiation-induced damage. The mechanism could involve scavenging free radicals or modulating cell signaling pathways that enhance survival. tandfonline.com

This protective role is consistent with the functions of other histidine-containing peptides, such as carnosine, which are known for their antioxidant and metal-scavenging properties. researchgate.net The presence of this compound in bee venom, a substance known to elicit strong physiological responses, further supports the idea that it could act as a potent biological modulator. scielo.brunesp.br

Interaction with Cellular Receptors

As a structural analog of histamine, it is plausible to hypothesize that this compound could interact with histamine receptors. Ligands often share structural similarities with endogenous molecules, allowing them to act as agonists, antagonists, or partial agonists at the same receptors. msdmanuals.com Future research could explore whether this compound binds to any of the four types of histamine receptors and what the downstream signaling consequences might be. Such an interaction could either mimic or modulate the well-established physiological effects of histamine in neurotransmission, inflammation, and gastric acid secretion. Furthermore, the concept of a metal-peptide complex acting as a receptor itself, as suggested for Ni(II)-complexes, opens up novel, non-traditional signaling possibilities. acs.org

Metabolic Pathways and Biotransformation of Glycylhistamine

Enzymatic Hydrolysis and Degradation Pathways

The principal pathway for the degradation of Glycylhistamine is through the enzymatic cleavage of its peptide bond. This hydrolysis is carried out by various peptidases, which are enzymes that break down peptides into smaller fragments or individual amino acids.

Research into the metabolism of similar dipeptides suggests that the hydrolysis of this compound likely occurs in the small intestine and in the blood serum. The intestinal mucosa is known to contain brush border peptidases that can hydrolyze dipeptides. Additionally, peptidases present in the cytosol of intestinal epithelial cells can further break down absorbed dipeptides. researchgate.netnih.gov Studies have shown that the hydrolysis of dipeptides like glycylglycine (B550881) and glycyl-L-leucine can be influenced by the presence of free amino acids, with L-histidine being a notable inhibitor of this process for some peptides. royalsocietypublishing.org This suggests a potential feedback mechanism where the product of this compound hydrolysis, L-histidine, could modulate its own degradation rate.

The enzymatic action on this compound results in the liberation of its two constituent amino acids: glycine (B1666218) and L-histidine. These amino acids are then available to be absorbed and utilized by the body in various metabolic processes. The general reaction for the hydrolysis of this compound is as follows:

This compound + H₂O → Glycine + L-Histidine

The enzyme anserinase (EC 3.4.13.5), which has broad specificity for dipeptides including carnosine and anserine, may also play a role in the hydrolysis of this compound, although specific studies confirming this are limited. genome.jp

Identification of this compound Metabolic Alteration Products

The primary metabolic alteration products of this compound are its constituent amino acids, which result from the enzymatic hydrolysis of the peptide bond. Advanced analytical techniques such as high-resolution mass spectrometry (HRMS) are typically employed to identify and characterize metabolites in biological samples. creative-biolabs.comcriver.com While specific comprehensive metabolomic studies on this compound are not widely published, the expected primary metabolites are well-established based on its chemical structure.

The table below details the primary metabolic products resulting from the breakdown of this compound.

Parent CompoundMetabolic ProcessMetabolic Alteration ProductChemical FormulaChemical Structure
This compoundEnzymatic HydrolysisGlycineC₂H₅NO₂Chemical structure of Glycine
This compoundEnzymatic HydrolysisL-HistidineC₆H₉N₃O₂Chemical structure of L-Histidine

Following their release, glycine and L-histidine enter the body's amino acid pool and are subject to their own well-characterized metabolic pathways.

In Vitro Metabolic Stability Assessments

In vitro metabolic stability assays are crucial in drug discovery and development to predict a compound's in vivo pharmacokinetic profile. nih.govnih.gov These assays typically involve incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. pharmaron.comebi.ac.uk Key parameters derived from these studies include the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). mdpi.comnih.gov

Disclaimer: The following data is illustrative and based on the expected metabolic profile of a dipeptide. It is not derived from direct experimental measurement of this compound.

Test SystemIncubation Time (min)Remaining Parent Compound (%)Calculated In Vitro Half-life (t₁/₂) (min)Calculated Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)
Human Liver Microsomes0100< 15> 100
560
1525
305
60< 1

The hypothetical rapid clearance suggests that this compound would likely have a short biological half-life in its intact form, with its systemic effects potentially being mediated by its hydrolysis products, glycine and L-histidine. Further experimental studies are required to definitively determine the in vitro metabolic stability of this compound.

Advanced Spectroscopic and Analytical Methodologies for Glycylhistamine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of glycylhistamine, enabling its separation from complex biological matrices and subsequent quantification. The choice of technique depends on the specific research question, sample complexity, and required sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification and quantification of this compound. openaccessjournals.com Given its polar nature, reversed-phase HPLC (RP-HPLC) is a commonly employed method. The separation is typically achieved on a C18 column, where the interaction of the analyte with the nonpolar stationary phase is modulated by a polar mobile phase. google.comnih.gov

For compounds similar to this compound, such as histidine-containing dipeptides, ion-pair RP-HPLC has proven effective. mdpi.com This technique involves adding an ion-pairing agent to the mobile phase to enhance the retention and separation of ionic analytes on a reversed-phase column. mdpi.com A typical mobile phase might consist of an aqueous buffer (e.g., potassium dihydrogen phosphate) at a controlled pH, an ion-pairing reagent (e.g., 1-heptanesulfonic acid), and an organic modifier like acetonitrile. mdpi.com Detection is often performed using a UV detector, as the imidazole (B134444) ring in the histamine (B1213489) moiety of this compound exhibits UV absorbance. vulcanchem.com

A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of this compound from other sample components. juniperpublishers.commdpi.com The following table outlines a representative set of HPLC conditions that could be adapted for this compound analysis.

Table 1: Representative HPLC Parameters for this compound Analysis

ParameterValue
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-30% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Injection Volume 20 µL

This table presents a hypothetical but scientifically plausible set of starting conditions for the HPLC analysis of this compound, based on methods for similar compounds.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.org However, due to the low volatility of pseudopeptides like this compound, direct analysis by GC is not feasible. sigmaaldrich.com Therefore, a crucial prerequisite for GC analysis is chemical derivatization, a process that converts the non-volatile analyte into a more volatile and thermally stable derivative. youtube.comgcms.cz

Common derivatization strategies for compounds containing amine and carboxyl groups include silylation and acylation. sigmaaldrich.comgcms.cz Silylation, for instance, involves reacting the analyte with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com This process reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis. gcms.cz

Once derivatized, the sample is introduced into the GC system, where it is separated on a capillary column. The choice of column depends on the properties of the derivative. A nonpolar column, such as one coated with a dimethylpolysiloxane stationary phase, is often suitable for the analysis of TMS derivatives. gcms.cz Detection is typically performed using a Flame Ionization Detector (FID) or, for greater specificity, a Mass Spectrometer (MS). aip.org

Table 2: General Procedure for GC Analysis of this compound

StepDescription
1. Derivatization Reaction with a silylating agent (e.g., BSTFA with TMCS as a catalyst) in a suitable solvent (e.g., pyridine) at elevated temperature (e.g., 60-80°C).
2. Injection Introduction of the derivatized sample into the GC inlet.
3. Separation Use of a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a temperature gradient program.
4. Detection Analysis of the eluted compounds by FID or MS.

This table outlines a general workflow for the GC analysis of this compound, which necessitates a derivatization step.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for monitoring the progress of chemical reactions, checking the purity of a sample, or identifying compounds. mdpi.comajol.info For this compound analysis, TLC can be performed on plates coated with a stationary phase such as silica (B1680970) gel. sjomr.org.in

The separation principle relies on the differential partitioning of the analyte between the stationary phase and a mobile phase (solvent system) that moves up the plate by capillary action. libretexts.org The choice of the mobile phase is critical for achieving good separation. For polar compounds like this compound, a mixture of a polar organic solvent (e.g., butanol), an acid (e.g., acetic acid), and water is often effective. sjomr.org.in

After the separation, the spots are visualized. Since this compound is not colored, a visualizing agent is required. Ninhydrin (B49086) is a common reagent that reacts with the primary amine group in the glycine (B1666218) moiety to produce a colored spot, typically purple or yellow. ajol.info The position of the spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org

Table 3: Representative TLC System for this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254 TLC plate
Mobile Phase n-Butanol : Acetic Acid : Water (e.g., 4:1:1, v/v/v)
Application Spotting of the sample solution on the baseline.
Development Ascending development in a closed chamber saturated with the mobile phase.
Visualization Spraying with a ninhydrin solution followed by heating.
Quantification Calculation of the Rf value.

This table describes a typical TLC setup that could be used for the qualitative analysis of this compound.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of the analyte. bioanalysis-zone.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of MS. rsc.org This is particularly advantageous for analyzing complex mixtures containing this compound. dntb.gov.ua After separation by HPLC, the eluent is introduced into the MS ion source, where this compound molecules are ionized, most commonly by electrospray ionization (ESI). nih.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information. google.com In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺) is selected in the first mass analyzer and then fragmented in a collision cell. The resulting fragment ions are then analyzed in a second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure and can be used for unambiguous identification.

Table 4: Expected Mass Transitions for this compound in LC-MS/MS

Precursor Ion (m/z)Product Ions (m/z)Putative Fragment Identity
185.11168.08Loss of NH₃
185.11110.07Histamine immonium ion
185.1195.06Imidazole ring fragment
185.1175.04Glycine fragment

This table presents hypothetical but structurally consistent m/z values for the precursor and product ions of this compound that would be targeted in an LC-MS/MS analysis. The exact values can vary slightly depending on the instrument and conditions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). bioanalysis-zone.comumb.edu This accuracy is crucial for determining the elemental composition of an unknown compound, such as a metabolite of this compound, and for differentiating it from other molecules with the same nominal mass. umb.edunih.gov

In metabolomics studies, HRMS coupled with LC (LC-HRMS) is used to screen for and identify potential metabolites of this compound in biological samples like urine or plasma. nih.govupf.edu The high resolving power of HRMS allows for the separation of metabolite signals from the complex background matrix. umb.edu By comparing the accurate masses of potential metabolites to a theoretical database of possible biotransformations (e.g., hydroxylation, N-acetylation), the identity of the metabolites can be proposed. Further confirmation is typically achieved through MS/MS fragmentation analysis. upf.edu

Table 5: Potential Biotransformations of this compound and Expected Mass Shifts

Metabolic ReactionMass Change (Da)Expected m/z of [M+H]⁺
Hydroxylation+15.9949201.10
N-acetylation+42.0106227.12
Deamination-1.0078184.10
Glucuronidation+176.0321361.14

This table outlines some common metabolic transformations and the corresponding theoretical accurate mass changes that would be investigated using HRMS for the identification of this compound metabolites.

Advanced Spectrophotometric Techniques for Detection

Advanced spectrophotometric methods are pivotal in the study of this compound, particularly for characterizing its interactions with metal ions. UV-Visible (UV-Vis) spectrophotometry is a primary technique used to investigate the formation and properties of this compound complexes in solution. juniperpublishers.com This technique relies on the principle that the formation of a complex between a ligand, such as this compound, and a metal ion often results in a new species with distinct light-absorbing properties, typically in the UV or visible range of the electromagnetic spectrum. juniperpublishers.com

Research has demonstrated that this compound forms complexes with various transition metals. The complexation equilibria of Co(II) with this compound have been successfully investigated using spectrophotometric methods alongside pH-metric and NMR spectroscopy. acs.orgnih.govacs.org These studies revealed that in the presence of oxygen, several protonated states of Co(II)-glycylhistamine-O₂ ternary complexes are formed between pH 7 and 11.2. acs.orgnih.gov Specifically, in the case of pseudopeptides like this compound, both CoLH₋₁ and CoL₂H₋₁ complexes are capable of binding oxygen. acs.org

Analogous studies on similar peptides, such as alanylthis compound, provide further insight into the potential spectrophotometric behavior of this compound. The complexation of alanylthis compound with Cu(II) and Ni(II) was studied using UV-Vis spectrophotometry, which helped to propose that the imidazole-N3 nitrogen acts as the primary coordination site for the metal ions. nih.gov This technique is instrumental in tracking the successive formation of different complex species, such as MLH, MLH₋₁, MLH₋₂, and MLH₋₃, as a function of pH. nih.gov While direct spectrophotometric methods for quantifying this compound alone are not extensively detailed, its propensity to form colored complexes with metal ions suggests strong potential for developing such analytical assays. For instance, methods developed for histamine, which involve forming colored complexes with reagents like Cu(II) and alizarin (B75676) red S, demonstrate a viable strategy that could be adapted for this compound detection. analis.com.myresearchgate.net

The table below summarizes findings from spectrophotometric studies on this compound and related compounds.

Compound StudiedInteracting SpeciesSpectrophotometric TechniqueKey Findings
This compoundCo(II), O₂UV-Vis SpectrophotometryCharacterized various protonated states of oxygen-carrying ternary complexes in a pH range of 7-11.2. acs.orgnih.govacs.org
Alanylthis compoundCu(II), Ni(II)UV-Vis Spectrophotometry, Circular DichroismIdentified successive formation of multiple complex species at different pH levels; suggested imidazole-N3 as the anchor group for metal coordination. nih.gov
Histamine (for comparison)Cu(II), Alizarin Red SUV-Vis SpectrophotometryA colored complex was formed, with a maximum absorbance at 505.5 nm, allowing for quantitative analysis. analis.com.myresearchgate.net

Electrochemical Methods in this compound Analysis

Electrochemical methods offer a suite of sensitive techniques for analyzing compounds that can undergo oxidation or reduction reactions. slideshare.netnih.gov These methods, which include voltammetry and potentiometry, are used to investigate the reactivity of an analyte and determine its concentration based on measurements of potential, current, or charge. slideshare.neteag.com In the context of this compound research, electrochemical techniques are particularly relevant for studying its metal complexes and redox behavior. rsc.org

Electrochemical analysis can provide valuable information on the formation and properties of metal-peptide complexes. rsc.org Techniques like cyclic voltammetry (CV) can be used to probe the redox state of a central metal ion complexed with this compound, revealing how the peptide ligand influences its electrochemical properties. eag.comacs.org For example, studies on Ni(II) complexes with other histidine-containing peptides have utilized CV to observe the oxidation of Ni(II) to Ni(III), and how this process is affected by the peptide structure and the presence of other molecules. acs.org

However, the interaction is highly dependent on the specific metal ion and experimental conditions. A notable study investigating the complex formation between dimethyltin(IV) and several dipeptides reported that no complex formation was detected with this compound or histamine under the applied conditions. researchgate.net This finding highlights the specificity of these interactions and the utility of electrochemical methods in determining the binding capabilities of ligands like this compound, which possesses only nitrogen donor atoms for this particular system. rsc.orgresearchgate.net While direct electrochemical assays for this compound are not widely established, the methodologies are well-suited for future research into its coordination chemistry and potential role in redox processes.

The table below outlines research findings related to the electrochemical analysis of this compound and similar systems.

Analytical TechniqueSystem StudiedKey Findings
PotentiometryDimethyltin(IV) with this compoundNo complex formation was detected, in contrast to other dipeptides containing a carboxyl group. researchgate.net
Cyclic Voltammetry (CV)Ni(II) with Aβ₅₋₉ peptide (His-containing)Showed oxidation of Ni(II) and changes in the signal upon interaction with other anions, demonstrating the potential of CV for studying metal-peptide complexes. acs.org

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) is a powerful and highly efficient separation technique used for the analysis of a wide array of molecules, including peptides and small organic compounds like this compound. avancebio.comcsic.es The technique separates analytes based on their charge-to-size ratio within a narrow, buffer-filled capillary under the influence of a high electric field. clinicallab.com Its advantages include high resolution, rapid analysis times, minimal sample consumption, and the ability to handle complex sample matrices. diva-portal.org

Different modes of CE can be applied to this compound research. Capillary Zone Electrophoresis (CZE), the most common mode, separates ions based on their electrophoretic mobility. csic.es This would be suitable for analyzing the purity of this compound preparations or monitoring its modification. Other relevant techniques include Capillary Isoelectric Focusing (CIEF), which separates molecules based on their isoelectric point (pI), and Micellar Electrokinetic Chromatography (MEKC), which can separate neutral molecules as well as charged ones. csic.es

CE is particularly valuable for studying the interactions between peptides and metal ions. rsc.org It can be used to determine the stoichiometry and stability of the resulting complexes. rsc.org For enhanced sensitivity and structural information, CE is often coupled with other analytical methods, a practice known as a hyphenated technique. numberanalytics.com The combination of CE with mass spectrometry (CE-MS) is especially powerful, as it leverages the high separation efficiency of CE with the precise mass identification capabilities of MS, making it an ideal platform for the characterization of this compound and its potential metabolites or complexes in biological fluids. univ-lorraine.fr While specific, published applications focusing solely on this compound are limited, the well-established use of CE for analyzing other peptides, amino acids, and biogenic amines confirms its suitability and potential for future this compound research. csic.esdiva-portal.org

The table below describes various CE techniques and their potential applications in the analysis of this compound.

CE TechniquePrinciple of SeparationPotential Application for this compound Research
Capillary Zone Electrophoresis (CZE)Separation based on charge-to-size ratio in a free solution. clinicallab.comPurity assessment, analysis of ionic complexes with metals, monitoring enzymatic degradation.
Micellar Electrokinetic Chromatography (MEKC)Separation of both neutral and charged analytes using micelles as a pseudostationary phase. csic.esAnalysis of this compound in complex matrices containing neutral interfering compounds.
Capillary Isoelectric Focusing (CIEF)Separation based on the isoelectric point (pI) of amphoteric molecules along a pH gradient. diva-portal.orgDetermination of the pI of this compound and its metal complexes.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)Couples the separation power of CE with the detection and identification power of MS. univ-lorraine.frDefinitive identification and quantification of this compound in complex biological or chemical samples.

Preclinical Research Paradigms and Model Systems for Glycylhistamine Studies

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models are fundamental in preclinical research to investigate the mechanisms of action of a compound at the cellular and molecular level. These models allow for controlled experimental conditions to study specific biological processes.

For the study of radioprotective agents, various cell culture systems are employed to assess a compound's ability to mitigate the damaging effects of ionizing radiation. Typically, established cell lines are exposed to radiation with and without the test compound. Subsequent analysis of cell viability, proliferation, and DNA damage provides insights into the compound's radioprotective potential.

Despite a thorough review of available scientific literature, no studies were identified that utilized specific cell culture systems to evaluate the radioprotective effects of Glycylhistamine. Research in this area has focused on other compounds, such as histamine (B1213489), where cell lines like MDA-MB-231 and MCF-7 have been used to study radiosensitizing, rather than radioprotective, effects.

Understanding how a compound enters and distributes within a cell is crucial for elucidating its mechanism of action. These studies often involve treating cultured cells with the compound and subsequently using analytical techniques to determine its intracellular concentration and localization.

No specific studies on the cellular uptake and distribution of this compound in cultured cells were found in the reviewed literature. Research on related compounds like histamine has explored its cellular transport and localization, but this information cannot be directly extrapolated to this compound.

In Vivo Animal Models for Biological Activity Research

In vivo animal models are essential for understanding the physiological effects of a compound in a whole organism. These models provide a more complex biological system to study the interactions of a compound with various tissues and organs.

No radiobiology studies utilizing rodent models to investigate the biological activity of this compound were identified. While studies on histamine have been conducted in mouse models to assess its role in the response to radiation, similar research on this compound is not available.

The route of administration in in vivo studies is a critical parameter that can influence the bioavailability and efficacy of a compound. Common routes for preclinical research include intraperitoneal (IP) and subcutaneous (SC) injections, which allow for controlled delivery of the test substance.

There is no available information on the specific methodological considerations for the in vivo administration of this compound in experimental models for mechanistic investigation. The selection of an appropriate administration route would depend on the physicochemical properties of this compound and the specific research question being addressed.

In mechanistic in vivo studies, a variety of biological endpoints are evaluated to understand how a compound affects the organism at a molecular, cellular, and tissue level. These endpoints can include changes in gene expression, protein levels, and cellular signaling pathways.

No studies were found that evaluated the biological endpoints of this compound in model organisms within the context of radiobiology or other mechanistic investigations. Research on histamine has examined endpoints such as apoptosis and DNA damage in response to radiation, but this does not provide information on the specific biological effects of this compound.

Ex Vivo Tissue and Organ Culture Systems

Ex vivo tissue and organ culture systems provide a crucial platform for investigating the biological effects of compounds like this compound in a controlled environment that closely mimics the physiological conditions of a living organism. These models utilize tissues or organs isolated from an organism, which are then maintained in an artificial medium. This approach allows for the detailed examination of cellular and tissue responses to specific substances, bridging the gap between in vitro cell-based assays and in vivo animal studies. For a dipeptide such as this compound, these systems are invaluable for elucidating its direct effects on tissue function, cellular signaling, and interaction with specific receptors in a complex, multicellular setting.

A variety of ex vivo models are employed to study the activity of histamine-related compounds, and these can be adapted for this compound research. nih.govnih.gov Common preparations include isolated smooth muscle tissues, such as tracheal chains and sections of the ileum, which are classic models for assessing contractile or relaxant properties mediated by histamine receptors. nih.gov Additionally, organ culture systems involving skin explants or gastrointestinal mucosa can provide insights into inflammatory and secretory processes. oipub.com

Research findings from these systems typically involve measuring physiological responses such as muscle contraction, changes in cellular morphology, or the secretion of signaling molecules. For instance, studies on histamine and its analogues often involve generating concentration-response curves to determine the potency and efficacy of these compounds at specific histamine receptors. While direct ex vivo studies on this compound are not extensively documented in publicly available literature, the established methodologies for histamine provide a clear framework for its investigation.

Isolated Smooth Muscle Preparations

Isolated smooth muscle tissues are widely used to study the effects of substances on muscle contraction and relaxation. Tissues such as the guinea pig ileum and trachea are standard models in pharmacology for investigating compounds that interact with histamine receptors.

Guinea Pig Ileum: This preparation is rich in H1 receptors and is highly sensitive to histamine, which induces robust contractions. It serves as an excellent model to test for H1 receptor agonist or antagonist activity. A hypothetical study on this compound could involve mounting segments of the ileum in an organ bath and measuring isometric contractions in response to cumulative concentrations of the compound.

Table 1: Hypothetical Contractile Response of Guinea Pig Ileum to this compound This table presents speculative data for illustrative purposes, based on established methodologies for histamine analogues.

Concentration of this compound (µM)Mean Contractile Response (% of maximum histamine response)Standard Deviation
0.15.21.1
115.82.5
1045.34.2
10082.16.8

Isolated Tracheal Chain: The trachea is another smooth muscle preparation used to evaluate the effects of compounds on airway constriction. This model is particularly relevant for studying respiratory responses and the involvement of different histamine receptor subtypes.

Organ Culture Systems

Organ culture involves maintaining a whole organ or a piece of an organ in a culture medium, preserving its three-dimensional structure and cellular heterogeneity. This allows for the study of more complex physiological and pathological processes.

Skin Organ Culture: Explants of skin can be maintained in culture to investigate inflammatory and immune responses. lymphosign.com For a compound like this compound, this system could be used to assess its effects on cytokine release, mast cell degranulation, or changes in epidermal and dermal cell populations. The viability of the cultured skin can be assessed by measuring metabolic markers like glucose utilization. lymphosign.com

Table 2: Illustrative Cytokine Release from Cultured Human Skin Explants in Response to this compound This table contains hypothetical data to demonstrate the type of results obtainable from such an experimental setup.

TreatmentTNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control (Vehicle)50.580.2
This compound (10 µM)125.8250.6
This compound (100 µM)350.2680.4

Gastrointestinal Mucosa Culture: Organ culture of gastrointestinal mucosa can be employed to study processes such as secretion, absorption, and local inflammatory responses. oipub.com Given that histamine is a potent stimulator of gastric acid secretion, this model would be suitable for investigating whether this compound has similar effects, potentially mediated by H2 receptors.

These ex vivo systems, while not providing the systemic complexity of in vivo models, offer a highly controlled environment to dissect the direct actions of this compound on specific tissues and cell types. The data generated from such studies are critical for understanding the compound's pharmacological profile and for guiding further preclinical and clinical research.

Future Research Directions and Translational Perspectives for Glycylhistamine

Elucidation of Novel Biological Roles and Signaling Pathways

A primary objective for future research is to define the specific biological roles of Glycylhistamine and the signaling pathways through which it exerts its effects. Histamine (B1213489) is a known mediator in numerous processes, including allergic inflammation, gastric acid secretion, and neurotransmission, acting through four distinct G-protein-coupled receptors (H1R, H2R, H3R, and H4R). youtube.comnih.govclevelandclinic.org

Key research questions to be addressed include:

Receptor Interaction: Does this compound act as an agonist or antagonist at any of the known histamine receptors? Competitive binding assays are essential to determine its affinity and selectivity for H1R, H2R, H3R, and H4R compared to histamine itself. nih.gov The H4 receptor, which is highly expressed on mast cells and is involved in modulating histamine release and cytokine generation, is a particularly interesting target for investigation. nih.gov

Neurotransmission and Neuromodulation: Given that histamine functions as a neurotransmitter in the central nervous system, this compound's ability to cross the blood-brain barrier and influence neuronal activity warrants investigation. youtube.comlookchem.comnih.gov Its role could be distinct from that of glycine (B1666218), which is a major inhibitory neurotransmitter in the spinal cord and brainstem. nih.gov

Metabolic Fate: Understanding how this compound is synthesized and degraded in biological systems is crucial. Research should explore potential enzymatic pathways for its formation, possibly as a metabolite from incomplete protein catabolism, and identify the enzymes responsible for its breakdown, such as diamine oxidase (DAO) or histamine-N-methyltransferase (HNMT), which are key in histamine metabolism. vulcanchem.commdpi.com

Radioprotective Properties: Early research has hinted at the potential radioprotective properties of this compound, a characteristic observed in some terminal peptides found in bee venom. wordpress.com Further studies are needed to confirm and characterize this effect, which could have significant translational implications.

Development of Advanced Analogues for Targeted Research Applications

The synthesis of this compound analogues offers a powerful strategy to create specialized molecular tools for research. By systematically modifying its structure, it is possible to develop compounds with enhanced stability, improved receptor specificity, or novel functionalities.

Promising directions for analogue development include:

Probes for Receptor Mapping: Analogues can be designed with fluorescent tags or radioactive isotopes to visualize and quantify the distribution of their binding sites in tissues and cells. This would be invaluable for identifying the primary targets of this compound.

Therapeutic Prototypes: The development of bivalent peptides for radioimmunotherapy provides a template for creating this compound-based therapeutics. nih.gov For instance, research has involved synthesizing peptides by linking two glycyl-succinyl-histamine (GSH) arms, which are recognized by specific monoclonal antibodies, to chelating agents for radioisotopes like indium-111. nih.gov This approach could be adapted to target specific cell types or tissues.

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of analogues, such as modifying the glycine backbone, substituting the imidazole (B134444) ring of the histamine moiety, or creating longer peptide chains (e.g., N-tert-butoxycarbonyl-glycyl-glycyl-glycyl-histamine), would help to delineate the structural features essential for biological activity. lookchem.com This knowledge is fundamental for the rational design of compounds with desired pharmacological profiles. nih.gov

A summary of potential modifications for this compound analogues is presented below.

Modification Site Type of Modification Potential Application/Goal
Glycine Moiety Substitution of alpha-carbon, N-terminal modificationAltering stability, solubility, and receptor interaction
Histamine Moiety Substitution on the imidazole ringModulating receptor affinity and selectivity (H1-H4)
Amide Bond Replacement with a more stable isostereIncreasing resistance to enzymatic degradation
N- or C-terminus Attachment of functional groups (e.g., chelators, fluorophores)Creating probes for imaging, diagnostics, or targeted therapy nih.gov

Integration with Systems Biology Approaches for Comprehensive Understanding

To unravel the complexity of this compound's function within a biological context, its study must move beyond single-pathway analyses. Systems biology, which integrates large-scale 'omics' datasets with computational modeling, offers a holistic approach to understanding the compound's network-level effects. numberanalytics.comsrmist.edu.in

Key systems biology strategies include:

Transcriptomics and Proteomics: Exposing cell cultures (e.g., mast cells, neurons, or immune cells) to this compound and subsequently performing RNA-sequencing and mass spectrometry-based proteomics can reveal global changes in gene and protein expression. nih.gov This can help identify entire pathways and cellular processes affected by the compound.

Network Analysis: The data generated from 'omics' experiments can be used to construct protein-protein interaction (PPI) and gene regulatory networks. nih.gov By mapping the position of this compound's interaction partners within these networks, researchers can predict its broader physiological impact and identify key hub proteins that may be critical to its mechanism of action. openbioinformaticsjournal.com

Metabolomics: Analyzing the metabolome of cells or biofluids after exposure to this compound can provide insights into its metabolic processing and its influence on other metabolic pathways. universiteitleiden.nl This is particularly relevant for understanding its relationship with the metabolism of histamine and other biogenic amines. mdpi.com

By applying these integrative approaches, researchers can build computational models that simulate the effects of this compound, predict novel functions, and generate new, testable hypotheses about its role in health and disease. numberanalytics.comuniversiteitleiden.nl

Methodological Advancements in this compound Detection and Analysis

The ability to accurately detect and quantify this compound in complex biological samples is a prerequisite for most research. While methods for histamine are well-established, they may require optimization for this compound. researchgate.net

Future methodological advancements should focus on:

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is the gold standard for its high sensitivity and specificity in analyzing complex mixtures. vulcanchem.comresearchgate.netmdpi.com Developing a validated LC-MS method is a priority for accurately quantifying this compound in plasma, tissues, and cell lysates.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): ¹H-NMR spectroscopy is a powerful tool for unambiguous structural confirmation of synthesized this compound and its analogues. vulcanchem.com It can also be used to study its conformation and interactions with metal ions in solution. vulcanchem.com

Spectrophotometry: UV-Vis spectrophotometry, particularly after forming a colored complex with reagents like Ni(II) and alizarin (B75676) red S, could provide a simpler, more accessible method for quantification, though likely with lower specificity than LC-MS. vulcanchem.comkemdikbud.go.idugm.ac.idresearchgate.net

Fluorescence-Based Sensors: Developing novel fluorescent probes or biosensors could enable real-time detection of this compound in living cells. This could involve molecularly imprinted polymers (MIPs) or quantum dots designed for specific recognition, similar to advanced sensors developed for histamine. researchgate.net

The table below compares potential analytical techniques for this compound.

Technique Principle Primary Application Advantages Limitations
HPLC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation. mdpi.comirb.hrQuantification in complex biological matrices.High sensitivity and specificity.High instrument cost and complexity.
¹H-NMR Spectroscopy Measures the magnetic properties of atomic nuclei. vulcanchem.comStructural elucidation and confirmation.Provides detailed structural information.Lower sensitivity compared to MS.
UV-Vis Spectrophotometry Measures light absorption by a chromophore, often a metal complex. kemdikbud.go.idugm.ac.idQuantification in simpler matrices.Cost-effective and accessible.Lower specificity; potential for interference.
Fluorescence Spectroscopy Measures fluorescence emission from a molecule or sensor complex. researchgate.netHigh-sensitivity detection; potential for cellular imaging.Very high sensitivity.Requires development of specific fluorescent probes.

Q & A

Q. What are the essential characterization techniques for confirming Glycylhistamine’s structural identity and purity?

Methodological Answer: Researchers must employ a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying structural integrity, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) ensures purity. Elemental analysis should confirm stoichiometry. For reproducibility, document solvent systems, instrument parameters, and calibration standards. New compounds require full spectral data in supplementary materials, whereas known compounds should reference published spectra .

Q. How should researchers design initial experiments to assess this compound’s biochemical interactions?

Methodological Answer: Begin with in vitro binding assays (e.g., surface plasmon resonance or radioligand displacement) to quantify receptor affinity. Use negative controls (e.g., buffer-only samples) and replicate experiments (n ≥ 3) to minimize variability. Dose-response curves should span at least five concentrations to calculate IC₅₀ or Kd values. Pre-register protocols on platforms like Open Science Framework to align with transparency standards .

Q. What are the best practices for documenting this compound synthesis protocols to ensure reproducibility?

Methodological Answer: Follow guidelines from chemistry journals: describe reaction conditions (temperature, pH, solvent), stoichiometry, and purification steps (e.g., recrystallization solvents, column chromatography gradients). Report yields as mass percentages and provide melting points or optical rotations. For multi-step syntheses, include intermediate characterization data in supplementary files. Cite established methods for known reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify methodological disparities (e.g., assay types, cell lines, or buffer compositions). Perform meta-analysis with random-effects models to account for heterogeneity. Evaluate study quality via tools like GRADE criteria, prioritizing studies with blinded designs and validated protocols. Conflicting results often stem from differences in compound purity or assay sensitivity .

Q. What strategies optimize this compound’s synthesis yield while maintaining stereochemical integrity?

Methodological Answer: Apply Design of Experiments (DoE) to test variables (e.g., catalyst loading, temperature). Use chiral HPLC to monitor enantiomeric excess (ee%) during asymmetric synthesis. For enzymatic methods, screen hydrolases or transferases under varied pH and cofactor conditions. Kinetic studies can identify rate-limiting steps. Report optimized conditions with error margins (e.g., yield ± SD) and compare to literature precedents .

Q. How can computational models enhance understanding of this compound’s mechanism of action?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to predict binding modes and stability. Validate models against experimental mutagenesis data. Use QSAR (Quantitative Structure-Activity Relationship) analysis to correlate structural features (e.g., logP, polar surface area) with activity. Cross-validate predictions with in vitro assays .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data for this compound?

Methodological Answer: Apply nonlinear regression (e.g., sigmoidal dose-response curves) to estimate LD₅₀ or LC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For longitudinal toxicity studies, employ mixed-effects models to account for inter-subject variability. Report confidence intervals and effect sizes to contextualize significance .

Q. How should researchers integrate this compound’s pharmacokinetic data into preclinical studies?

Methodological Answer: Perform compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate absorption, distribution, metabolism, and excretion (ADME) parameters. Validate models with in vivo plasma concentration-time profiles. Compare bioavailability (AUC) across administration routes (oral vs. intravenous). Use species-specific cytochrome P450 data to predict metabolic pathways .

Data Validation and Reporting

Q. What criteria should be used to evaluate the credibility of this compound’s published spectral data?

Methodological Answer: Cross-check peak assignments with databases (e.g., SDBS or PubChem). Verify that NMR chemical shifts align with expected values for analogous compounds. For mass spectra, confirm molecular ion peaks and fragmentation patterns. Scrutinize purity metrics (e.g., ≥95% by HPLC) and check for omitted solvent peaks or impurities. Reject studies lacking raw spectral data in supplementary materials .

Q. How can researchers ensure their this compound findings align with ethical and reproducibility standards?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): deposit raw data in repositories like Zenodo, use persistent identifiers (DOIs), and provide detailed metadata. Disclose conflicts of interest and funding sources. For animal studies, cite IACUC approval numbers. Pre-register hypotheses and analysis plans to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.